An In-depth Technical Guide to the Physicochemical Properties of 6-nitro-1H-indole-2-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 6-nitro-1H-indole-2-carbonitrile
Introduction
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a nitro group and a carbonitrile functionality can significantly modulate the electronic and steric properties of the indole ring, offering a pathway to novel therapeutic agents. This guide focuses on the physicochemical properties of the synthetically accessible, yet under-characterized, 6-nitro-1H-indole-2-carbonitrile. This molecule holds potential for applications in drug discovery, particularly in the development of anticancer and antimicrobial agents, owing to the known bioactivities of nitroindoles and indole-2-carbonitriles.[1][2][3]
Molecular Structure and Inferred Properties
The structure of 6-nitro-1H-indole-2-carbonitrile combines an electron-withdrawing nitro group at the 6-position of the benzene ring and a cyano group at the 2-position of the pyrrole ring. This substitution pattern is expected to significantly influence its chemical reactivity and biological interactions.
Table 1: Predicted and Comparative Physicochemical Properties
| Property | Predicted/Inferred Value for 6-nitro-1H-indole-2-carbonitrile | 1H-indole-2-carbonitrile[4] | 6-nitro-1H-indole[5][6][7][8] |
| Molecular Formula | C₉H₅N₃O₂ | C₉H₆N₂ | C₈H₆N₂O₂ |
| Molecular Weight | 187.16 g/mol | 142.16 g/mol | 162.15 g/mol |
| Appearance | Predicted to be a yellow or orange solid | Yellow solid | Yellow powder |
| Melting Point | > 200 °C (estimated) | Not available | 137-143 °C |
| Boiling Point | Decomposes before boiling (predicted) | Not available | 362.6 ± 15.0 °C at 760 mmHg |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, acetone) | Not available | Sparingly soluble in water |
| logP (predicted) | ~2.0 - 2.5 | 2.5 | 1.87 |
| pKa (predicted) | ~15-16 (for N-H proton) | Not available | Not available |
Proposed Synthesis and Reaction Mechanism
A plausible synthetic route to 6-nitro-1H-indole-2-carbonitrile involves a multi-step process starting from a commercially available substituted indole or by constructing the indole ring. One potential strategy is the nitration of 1H-indole-2-carbonitrile.
Reaction Scheme: Nitration of 1H-indole-2-carbonitrile.
Caption: Proposed synthesis of 6-nitro-1H-indole-2-carbonitrile.
Detailed Protocol: A Hypothetical Approach
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Step 1: Dissolution of Starting Material Dissolve 1H-indole-2-carbonitrile in a suitable solvent such as concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) with stirring. The choice of solvent and temperature is critical to control the reaction and minimize side products.
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Step 2: Nitration Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to the solution while maintaining the low temperature. The reaction is highly exothermic and requires careful control. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Step 3: Quenching and Extraction Once the reaction is complete, the mixture is carefully poured onto ice to quench the reaction. The resulting precipitate can be collected by filtration or the aqueous solution can be extracted with an organic solvent like ethyl acetate.
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Step 4: Purification The crude product is then purified using column chromatography on silica gel to separate the desired 6-nitro isomer from other isomers and impurities.
Causality Behind Experimental Choices: The use of a strong acid medium is necessary to generate the nitronium ion (NO₂⁺), the electrophile for the aromatic nitration. The low temperature helps to control the regioselectivity of the nitration and to prevent the degradation of the indole ring, which is sensitive to strong acids.[9] The purification by column chromatography is essential due to the likely formation of a mixture of nitro-isomers.
Predicted Spectroscopic Profile
The structural confirmation of the synthesized 6-nitro-1H-indole-2-carbonitrile would rely on a combination of spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The proton at the 3-position would likely appear as a singlet. The protons on the benzene ring will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring, influenced by the electron-withdrawing effects of the nitro group. The N-H proton will likely appear as a broad singlet at a downfield chemical shift.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon bearing the cyano group and the carbon attached to the nitro group are expected to be significantly deshielded.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibration (around 3300-3400 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2240 cm⁻¹), and strong asymmetric and symmetric stretching vibrations for the nitro group (around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively).
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 187.16 g/mol . Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the cyano group (CN).
Potential Biological Activity and Applications in Drug Discovery
While no specific biological activity has been reported for 6-nitro-1H-indole-2-carbonitrile, its structural motifs suggest several potential therapeutic applications.
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Anticancer Activity: Nitroindole derivatives have been investigated as anticancer agents.[2][10] The nitro group can be bioreduced in hypoxic tumor cells to generate cytotoxic reactive oxygen species. The planar indole structure can also intercalate with DNA. Furthermore, indole-2-carbonitrile derivatives have shown promise as kinase inhibitors, which are crucial targets in cancer therapy.[11]
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Antimicrobial Activity: The nitro group is a well-known pharmacophore in several antimicrobial drugs.[12] It is proposed that the nitro group undergoes reduction within microbial cells to produce toxic intermediates that damage cellular components.[1]
Hypothetical Signaling Pathway Involvement:
Caption: Hypothetical inhibition of a tyrosine kinase pathway.
Experimental Workflow for Characterization
A self-validating system for the characterization of synthesized 6-nitro-1H-indole-2-carbonitrile would involve a multi-step analytical workflow.
Caption: Workflow for the characterization of 6-nitro-1H-indole-2-carbonitrile.
Conclusion
6-nitro-1H-indole-2-carbonitrile represents a molecule of significant interest for further investigation in the field of medicinal chemistry. Although experimental data is currently lacking, this in-depth guide provides a robust theoretical framework for its synthesis, characterization, and potential biological applications. The predictions and protocols outlined herein are intended to serve as a valuable resource for researchers embarking on the exploration of this and other novel indole derivatives.
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